Diprop-2-en-1-yl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[4-(4-METHYLBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple functional groups such as prop-2-en-1-yl, dimethyl, and methoxybenzoyloxy phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[4-(4-METHYLBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with dihydropyridine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[4-(4-METHYLBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: The presence of multiple functional groups allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[4-(4-METHYLBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for the synthesis of pharmaceuticals with antihypertensive and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[4-(4-METHYLBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including anti-inflammatory and antihypertensive actions .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as an antihypertensive agent.
Amlodipine: Another dihydropyridine derivative with similar therapeutic applications.
Nicardipine: A compound with structural similarities and used in the treatment of cardiovascular diseases.
Uniqueness
3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[4-(4-METHYLBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for targeted interactions with specific biological molecules, making it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C29H29NO6 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2,6-dimethyl-4-[4-(4-methylbenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H29NO6/c1-6-16-34-28(32)24-19(4)30-20(5)25(29(33)35-17-7-2)26(24)21-12-14-23(15-13-21)36-27(31)22-10-8-18(3)9-11-22/h6-15,26,30H,1-2,16-17H2,3-5H3 |
InChI Key |
QBRJYUCZIIJBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OCC=C)C)C)C(=O)OCC=C |
Origin of Product |
United States |
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